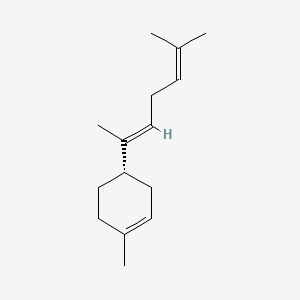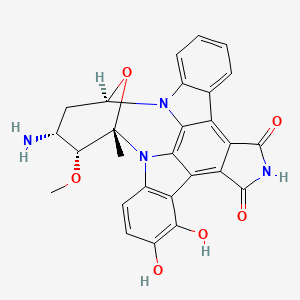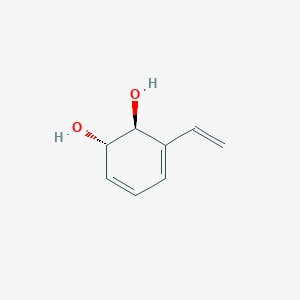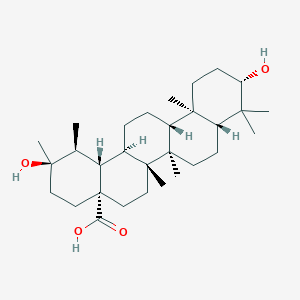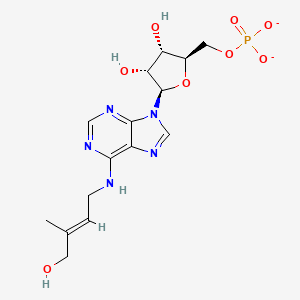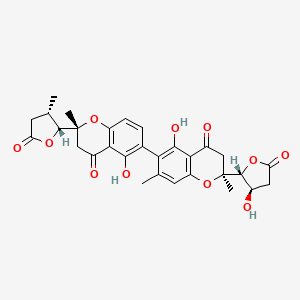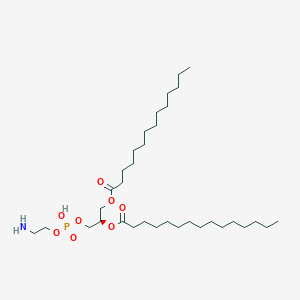![molecular formula C31H31ClN2O9 B1265287 4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate](/img/structure/B1265287.png)
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate: is a fluorescent label belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability. These properties make it highly suitable for single-molecule detection applications and high-resolution microscopy techniques such as PALM, dSTORM, and STED .
准备方法
Synthetic Routes and Reaction Conditions: ATTO 565 is synthesized through a series of chemical reactions involving rhodamine derivatives. The synthesis typically involves the reaction of rhodamine with various reagents to introduce functional groups that enhance its fluorescence properties. The reaction conditions often include the use of solvents like DMF, ethanol, or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of ATTO 565 involves large-scale synthesis using automated reactors. The process includes the purification of the compound through techniques such as gel permeation chromatography, which helps in separating the labeled protein from unreacted dye .
化学反应分析
Types of Reactions: ATTO 565 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the dye, altering its fluorescence properties.
Substitution: ATTO 565 can undergo substitution reactions where functional groups are replaced with other groups to enhance its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as NHS-ester and maleimide are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of ATTO 565 that have enhanced fluorescence properties and stability .
科学研究应用
Chemistry: ATTO 565 is used as a fluorescent label in various chemical analyses, including the detection of specific molecules in complex mixtures.
Biology: In biological research, ATTO 565 is used for labeling DNA, RNA, and proteins. It is highly suitable for techniques like fluorescence in-situ hybridization (FISH) and flow cytometry (FACS) .
Medicine: In medical research, ATTO 565 is used for imaging applications, including the detection of specific biomarkers in tissues and cells.
Industry: Industrially, ATTO 565 is used in the development of diagnostic tools and assays that require high sensitivity and specificity .
作用机制
Mechanism: ATTO 565 exerts its effects through its strong absorption and high fluorescence quantum yield. When excited by light in the range of 545 - 575 nm, it emits fluorescence at around 590 nm. This property is utilized in various detection and imaging applications .
Molecular Targets and Pathways: The molecular targets of ATTO 565 include nucleic acids and proteins. It binds to these molecules through covalent or non-covalent interactions, allowing for their detection and visualization in various assays .
相似化合物的比较
ATTO 488: Another rhodamine dye with similar fluorescence properties but different excitation and emission wavelengths.
ATTO 532: Known for its high fluorescence quantum yield and stability.
ATTO 647: Used for applications requiring longer wavelength excitation and emission.
Uniqueness: ATTO 565 is unique due to its high thermal and photo-stability, making it highly suitable for applications requiring prolonged exposure to light. Its strong absorption and high fluorescence quantum yield also make it a preferred choice for single-molecule detection and high-resolution microscopy .
属性
分子式 |
C31H31ClN2O9 |
|---|---|
分子量 |
611 g/mol |
IUPAC 名称 |
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate |
InChI |
InChI=1S/C31H30N2O5.ClHO4/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)21-10-9-20(30(34)35)15-22(21)31(36)37;2-1(3,4)5/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37);(H,2,3,4,5) |
InChI 键 |
WPKCJVLZWQTZOT-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


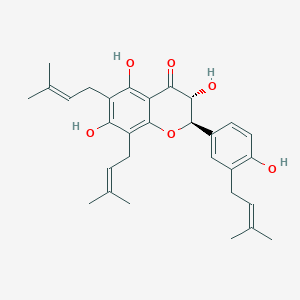
![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)


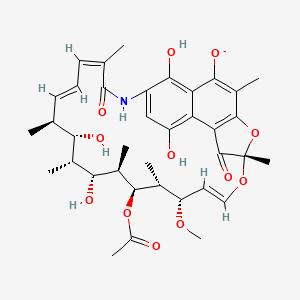
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1265213.png)
